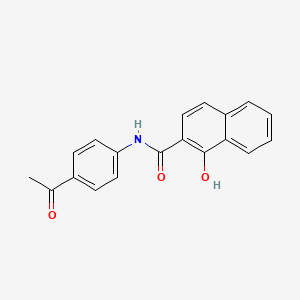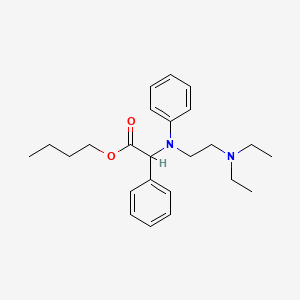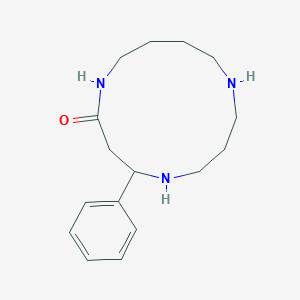
cis-4-Propyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-Propyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate: is a complex organic compound with a unique structure that includes multiple rings and a maleate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Propyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate typically involves multiple steps, including the formation of the phenanthroline core and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can occur at various positions on the phenanthroline ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, cis-4-Propyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: In medicine, it is investigated for its potential therapeutic properties, including its ability to act as an enzyme inhibitor or receptor modulator.
Industry: In industrial applications, this compound may be used in the development of new materials, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of cis-4-Propyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
γ-Eudesmol: A compound with a similar ring structure but different functional groups.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar cyclic structures used in fragrance and industrial applications.
Uniqueness: cis-4-Propyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with biological targets makes it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
101225-49-4 |
|---|---|
Formule moléculaire |
C19H26N2O4 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(4aR,10bS)-4-propan-2-yl-2,3,4a,5,6,10b-hexahydro-1H-4,7-phenanthroline;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C15H22N2.C4H4O4/c1-11(2)17-10-4-6-13-12-5-3-9-16-14(12)7-8-15(13)17;5-3(6)1-2-4(7)8/h3,5,9,11,13,15H,4,6-8,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,15+;/m0./s1 |
Clé InChI |
PRAPOKZALLMISQ-HFRANPBYSA-N |
SMILES isomérique |
CC(C)N1CCC[C@@H]2[C@H]1CCC3=C2C=CC=N3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(C)N1CCCC2C1CCC3=C2C=CC=N3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]](/img/structure/B14328092.png)

![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
![3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14328134.png)
![Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-](/img/structure/B14328141.png)
![3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione](/img/structure/B14328148.png)
![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)


